molecular formula C19H16ClNO3 B11324079 7-chloro-N-(4-ethoxyphenyl)-1-benzoxepine-4-carboxamide

7-chloro-N-(4-ethoxyphenyl)-1-benzoxepine-4-carboxamide

Cat. No.: B11324079
M. Wt: 341.8 g/mol
InChI Key: MBGIHNSVKNAYNA-UHFFFAOYSA-N
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Description

7-chloro-N-(4-ethoxyphenyl)-1-benzoxepine-4-carboxamide is a synthetic organic compound that belongs to the class of benzoxepines This compound is characterized by the presence of a chloro group, an ethoxyphenyl group, and a carboxamide group attached to a benzoxepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-N-(4-ethoxyphenyl)-1-benzoxepine-4-carboxamide typically involves the following steps:

    Formation of the Benzoxepine Ring: The benzoxepine ring can be synthesized through a cyclization reaction involving appropriate precursors such as o-hydroxybenzyl alcohol and an appropriate halogenated compound.

    Introduction of the Chloro Group: The chloro group can be introduced through a halogenation reaction using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be attached through a nucleophilic substitution reaction using 4-ethoxyphenylamine.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using appropriate carboxylic acid derivatives and amine reagents.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom or other functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of dechlorinated or hydrogenated derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-chloro-N-(4-ethoxyphenyl)-1-benzoxepine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as polymers or liquid crystals.

    Biological Research: It can be used as a probe or tool compound to study biological pathways and mechanisms.

    Industrial Applications: The compound can be used in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 7-chloro-N-(4-ethoxyphenyl)-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through binding to these targets, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    7-chloro-N-(4-ethoxyphenyl)-4-quinolinamine: This compound shares structural similarities with 7-chloro-N-(4-ethoxyphenyl)-1-benzoxepine-4-carboxamide but has a quinoline ring instead of a benzoxepine ring.

    7-chloro-N-(4-ethoxyphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine:

Uniqueness: this compound is unique due to its specific combination of functional groups and the benzoxepine ring structure

Properties

Molecular Formula

C19H16ClNO3

Molecular Weight

341.8 g/mol

IUPAC Name

7-chloro-N-(4-ethoxyphenyl)-1-benzoxepine-4-carboxamide

InChI

InChI=1S/C19H16ClNO3/c1-2-23-17-6-4-16(5-7-17)21-19(22)13-9-10-24-18-8-3-15(20)12-14(18)11-13/h3-12H,2H2,1H3,(H,21,22)

InChI Key

MBGIHNSVKNAYNA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)Cl)OC=C2

Origin of Product

United States

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